molecular formula C11H20ClNO B124354 5-Chloro-N-cyclohexylpentanamide CAS No. 15865-18-6

5-Chloro-N-cyclohexylpentanamide

Cat. No.: B124354
CAS No.: 15865-18-6
M. Wt: 217.73 g/mol
InChI Key: OBOBOCFRZMDIDG-UHFFFAOYSA-N
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Chemical Reactions Analysis

5-Chloro-N-cyclohexylpentanamide undergoes various types of chemical reactions, including:

Scientific Research Applications

5-Chloro-N-cyclohexylpentanamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Chloro-N-cyclohexylpentanamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

5-Chloro-N-cyclohexylpentanamide can be compared with other similar compounds, such as:

  • N-Cyclohexyl-5-chlorovaleramide
  • N-Cyclohexyl-5-chloropentamide
  • 5-Chloro-N-cyclohexylvaleramide
  • N-Cyclohexyl-5-chlorovaleramide
  • N-Cyclohexyl-5-chloropentanamide

These compounds share similar structural features and chemical properties but may differ in their specific applications and reactivity . The uniqueness of this compound lies in its specific combination of functional groups and its versatility in various chemical reactions and applications .

Properties

IUPAC Name

5-chloro-N-cyclohexylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20ClNO/c12-9-5-4-8-11(14)13-10-6-2-1-3-7-10/h10H,1-9H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBOBOCFRZMDIDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50470390
Record name 5-Chloro-N-cyclohexylpentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50470390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15865-18-6
Record name 5-Chloro-N-cyclohexylpentanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15865-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-N-cyclohexylpentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50470390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-N-cyclohexylpentanamide
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.126.756
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A stirred solution of 5-chlorovaleryl chloride (50.0 g, 0.322 mol) in dichloromethane (300 ml) at 0° C. was treated dropwise with a solution containing cyclohexylamine (31.68 g, 0.320 mol), triethylamine (32.32 g, 0.320 mol) and dimethylaminopyridine (0.02 g) in dichloromethane (300 ml). The resulting solution was stirred for 2 hours at 0° C. and then for an additional 16 hours at room temperature. The solution was diluted with dichloromethane (400 ml), washed with water (3×200ml), saturated aqueous sodium hydrogen carbonate (3×100 ml), saturated aqueous ammonium chloride (3×100 ml), and brine (2×100 ml) and then dried over anhydrous sodium sulfate. The solvent was evaporated off under reduced pressure to yield a crude product. The crude product was recrystallized from ethyl acetate-hexane to yield N-cyclohexyl-5-chloropentanamide as a colorless crystalline solid, having a melting point of 70°-71° C. and the following physical characteristics:
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
31.68 g
Type
reactant
Reaction Step Two
Quantity
32.32 g
Type
reactant
Reaction Step Two
Quantity
0.02 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Dissolve cyclohexylamine (8.86 mL, 77.5 mmol) in dichloromethane (700 mL), cool to 0° C. and add 5-chloropentanoyl chloride (10 mL, 77.5 mmol). After 6 h, wash the mixture with 1N HCl and saturated aqueous sodium bicarbonate and brine, dry the organic layer over sodium sulfate and evaporate to a white solid to obtain 5-chloro-pentanoic acid cyclohexylamide: MS (EI) m/z=217 (M+).
Quantity
8.86 mL
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

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